3,4-ジメチルイソキサゾール-5(4H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

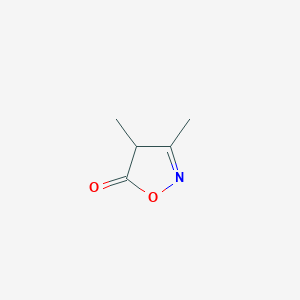

3,4-Dimethylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the isoxazole ring, and a keto group at the 5 position. It is a versatile intermediate in organic synthesis and has found applications in various fields, including medicinal chemistry and material science.

科学的研究の応用

3,4-Dimethylisoxazol-5(4H)-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

作用機序

Target of Action

The primary targets of 3,4-dimethylisoxazol-5(4H)-one are β,γ-alkynyl-α-imino esters . These targets play a crucial role in the synthesis of axially chiral tetrasubstituted α-amino allenoates .

Mode of Action

The compound interacts with its targets through a chiral phosphoric acid catalyzed regio-, diastereo-, and enantioselective reaction . This interaction results in the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of axially chiral tetrasubstituted α-amino allenoates . The downstream effects of this pathway include the production of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Result of Action

The molecular and cellular effects of the compound’s action result in the formation of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

: Source : Source

準備方法

Synthetic Routes and Reaction Conditions

3,4-Dimethylisoxazol-5(4H)-one can be synthesized through several methods. One common approach involves the reaction of hydroxylamine hydrochloride with ethyl acetoacetate in the presence of a base. The reaction proceeds via the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction is typically carried out in an oil bath at 60°C with stirring, and the product is obtained in high yields .

Industrial Production Methods

In an industrial setting, the synthesis of 3,4-dimethylisoxazol-5(4H)-one can be scaled up using similar reaction conditions. The use of eco-friendly solvents and catalysts, such as agro-waste-based solvent mediums, has been explored to make the process more sustainable and cost-effective .

化学反応の分析

Types of Reactions

3,4-Dimethylisoxazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

類似化合物との比較

Similar Compounds

3,4-Dimethylisoxazol-5-amine: This compound has an amino group instead of a keto group at the 5 position.

3-Methyl-4-phenylisoxazol-5(4H)-one: This compound has a phenyl group at the 4 position instead of a methyl group.

Uniqueness

3,4-Dimethylisoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups and a keto group makes it a versatile intermediate for various synthetic applications.

生物活性

3,4-Dimethylisoxazol-5(4H)-one (DMIO) is an organic compound belonging to the isoxazole family, characterized by its unique structure that includes two methyl groups at the 3 and 4 positions and a keto group at the 5 position. This compound has garnered significant attention in recent years for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure:

- Molecular Formula: C₅H₇N₁O₂

- Molecular Weight: 113.12 g/mol

Synthesis Methods:

DMIO can be synthesized through several methods, including:

- Reaction of hydroxylamine hydrochloride with ethyl acetoacetate under basic conditions, typically at elevated temperatures (60°C) .

- Use of eco-friendly solvents and catalysts in industrial settings to enhance sustainability .

Antimicrobial Properties

Research indicates that DMIO exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

DMIO has been studied for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells through mechanisms that may involve the modulation of specific biochemical pathways associated with cell cycle regulation and apoptosis . The compound's ability to affect these pathways is crucial for its therapeutic applications.

The primary mechanism of action for DMIO involves its interaction with β,γ-alkynyl-α-imino esters through chiral phosphoric acid catalysis. This interaction leads to the formation of axially chiral tetrasubstituted α-amino allenoates, which are important intermediates in organic synthesis and may contribute to the compound's biological effects .

Case Studies

- Antimicrobial Activity Study : A study evaluated DMIO against a panel of bacterial strains using standard antimicrobial susceptibility testing methods. Results indicated that DMIO inhibited the growth of several strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate efficacy .

- Anticancer Study : In a cell line study involving breast cancer cells (MCF-7), DMIO exhibited a dose-dependent inhibition of cell growth, with IC50 values around 25 µM after 48 hours of treatment. The study suggested that DMIO induces apoptosis in cancer cells, potentially through caspase activation pathways .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3,4-Dimethylisoxazol-5(4H)-one | Antimicrobial, Anticancer | Interaction with α-imino esters |

| 3-Methylisoxazol-5(4H)-one | Moderate antimicrobial | Similar mechanism but less potent |

| 3,4-Dimethylisoxazole | Limited biological activity | Different structural properties |

特性

IUPAC Name |

3,4-dimethyl-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXCVRLRKSYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NOC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337699 |

Source

|

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15731-93-8 |

Source

|

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。